2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid
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Description
2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid is a useful research compound. Its molecular formula is C7H8ClN3O2S and its molecular weight is 233.67. The purity is usually 95%.
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Biological Activity
2-((2-Amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl)acetic acid, also known by its CAS number 338976-58-2, is a compound of significant interest due to its potential biological activities. This article reviews various studies highlighting its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
The molecular formula of this compound is C7H8ClN3O2S, with a molecular weight of approximately 233.68 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Candida albicans | 32 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 15.4 |
Urease | 22.8 |
These findings suggest that this compound may have applications in treating conditions associated with AChE dysfunction, such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the pyrimidine ring and the sulfanyl group plays a crucial role in enhancing its biological efficacy. Studies have indicated that modifications to the side chains can significantly alter the potency of the compound against various pathogens.
Case Study: SAR Analysis
In a comparative study involving several derivatives of pyrimidine-based compounds, it was found that introducing electron-donating groups at specific positions on the pyrimidine ring increased antimicrobial activity. For instance, derivatives with a methyl group at the 6-position exhibited enhanced activity against E. coli and S. aureus compared to their counterparts lacking such modifications .
Therapeutic Potential
Given its promising biological activities, further research is warranted to explore the therapeutic applications of this compound. Its dual action as an antimicrobial agent and an enzyme inhibitor positions it as a candidate for drug development in treating infections and neurodegenerative diseases.
Properties
IUPAC Name |
2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2S/c1-3-5(8)6(11-7(9)10-3)14-2-4(12)13/h2H2,1H3,(H,12,13)(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWAUQWZBWHDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)SCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.